![molecular formula C22H25NO4 B14239749 3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide CAS No. 551963-72-5](/img/structure/B14239749.png)
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is an organic compound with the molecular formula C22H25NO4 It is a benzamide derivative known for its unique chemical structure, which includes a methoxy group, a cyclopentyl ring, and a methoxybenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of the 2-methoxybenzoyl chloride by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Cyclopentylamine Addition: The 2-methoxybenzoyl chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine to form the intermediate N-[1-(2-methoxybenzoyl)cyclopentyl]amine.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 3-methoxy-2-methylbenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-methylbenzoic acid.
Reduction: Formation of 3-methoxy-2-methylbenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and benzoyl groups, along with the cyclopentyl ring, imparts distinct chemical and biological properties that differentiate it from other benzamide derivatives.
特性
CAS番号 |
551963-72-5 |
|---|---|
分子式 |
C22H25NO4 |
分子量 |
367.4 g/mol |
IUPAC名 |
3-methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H25NO4/c1-15-16(10-8-12-18(15)26-2)21(25)23-22(13-6-7-14-22)20(24)17-9-4-5-11-19(17)27-3/h4-5,8-12H,6-7,13-14H2,1-3H3,(H,23,25) |
InChIキー |
BQOVDQXWEMLGMG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)

![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)

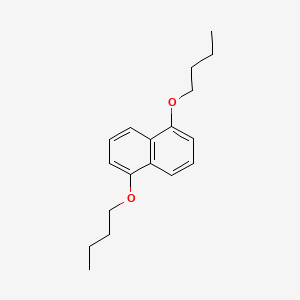
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
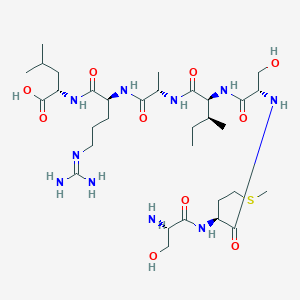
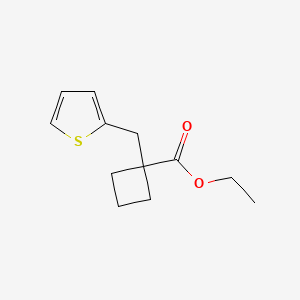
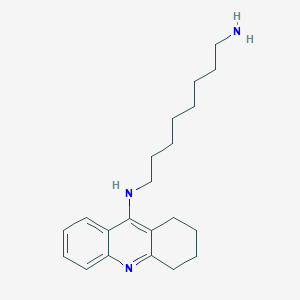
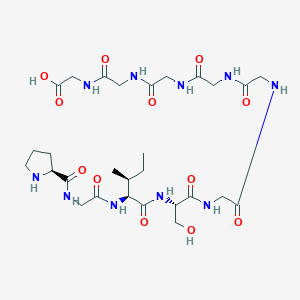
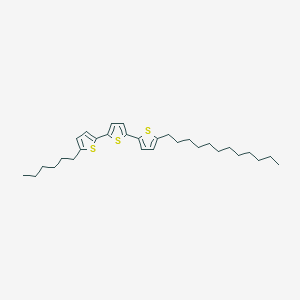
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
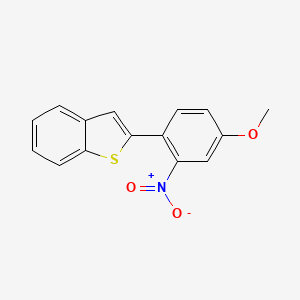
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
